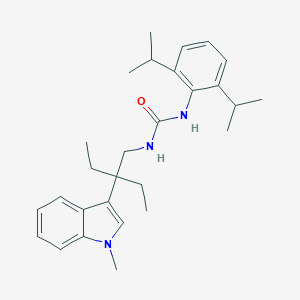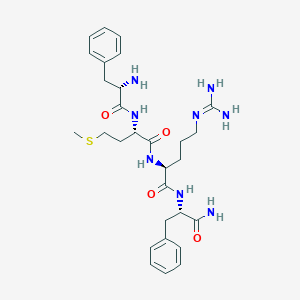
2-(4-Methylpiperazin-1-yl)pyrimidine
Vue d'ensemble
Description
2-(4-Methylpiperazin-1-yl)pyrimidine is a chemical compound that is part of a larger family of pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .
Synthesis Analysis
The synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidine involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . In another study, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease .Molecular Structure Analysis
The molecular structure of 2-(4-Methylpiperazin-1-yl)pyrimidine is characterized by the presence of a pyrimidine core, a common feature in many biologically active compounds . The pyrimidine core can be replaced with a pyridine ring without a dramatic loss of the binding affinity .Chemical Reactions Analysis
The chemical reactions involving 2-(4-Methylpiperazin-1-yl)pyrimidine are characterized by nucleophilic aromatic substitution reactions. The highly electron-deficient character of the pyrimidine ring makes it a suitable candidate for such reactions . In addition, the reaction of 2,4-dichloropyrimidines with N-methylpiperazine gives 2,4-bis-(4’-methylpiperazin-1’-yl)pyrimidine .Applications De Recherche Scientifique
1. Role in Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including 2-(4-Methylpiperazin-1-yl)pyrimidine derivatives, have been synthesized as ligands for the histamine H4 receptor. These compounds, particularly 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, have shown potential in vitro potency and in vivo anti-inflammatory and antinociceptive activities, suggesting a role in pain management (Altenbach et al., 2008).
2. Potential in Alzheimer's Disease Treatment
A class of 2,4-disubstituted pyrimidines, including 2-(4-methylpiperazin-1-yl)pyrimidine derivatives, has been evaluated as dual cholinesterase and amyloid-β-aggregation inhibitors. This suggests their potential application in treating Alzheimer's Disease (Mohamed et al., 2011).
3. Imaging of IRAK4 Enzyme in Neuroinflammation
N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a derivative, has been synthesized for potential use as a PET agent in imaging the IRAK4 enzyme, relevant in neuroinflammation studies (Wang et al., 2018).
4. Antitumor Activities
Certain 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives, which include 2-(4-methylpiperazin-1-yl)pyrimidine, have demonstrated significant antitumor activities against human cancer cell lines, suggesting their potential in cancer therapy (Guo et al., 2012).
5. CB2 Cannabinoid Receptor Ligands
Novel oxazolo[5,4-d]pyrimidines, including derivatives of 2-(4-Methylpiperazin-1-yl)pyrimidine, have been identified as CB2 cannabinoid receptor ligands. These compounds have shown binding affinity in the nanomolar range and selectivity over CB1 receptors, with potential implications in medicinal chemistry (Tuo et al., 2018).
6. Histamine H3 Receptor Ligands
Compounds containing 2-(4-methylpiperazin-1-yl)pyrimidine have been synthesized and tested for binding affinity to human histamine H3 receptors, indicating their potential in developing treatments targeting this receptor system (Sadek et al., 2014).
Mécanisme D'action
While the exact mechanism of action of 2-(4-Methylpiperazin-1-yl)pyrimidine is not fully understood, it is known that pyrimidine derivatives can have various biological activities. For example, some 2-aminopyrimidine derivatives have been found to display moderate acetylcholinesterase inhibitory activities in vitro .
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-9/h2-4H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWNBGPUPDPECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438161 | |
| Record name | 2-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)pyrimidine | |
CAS RN |
145208-86-2 | |
| Record name | 2-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)

![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)


![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)
![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)
![1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B115511.png)
![7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B115516.png)


